5-(2-nitrophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide
Overview
Description
5-(2-nitrophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide is a complex organic compound that features a furan ring substituted with a nitrophenyl group and a propanoylamino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-nitrophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Amidation: The formation of an amide bond between a carboxylic acid and an amine.
Furan Ring Formation: Cyclization reactions to form the furan ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-(2-nitrophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative.
Scientific Research Applications
5-(2-nitrophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Materials Science: Component in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-nitrophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and propanoylamino groups may facilitate binding to specific sites, leading to biological effects. The exact pathways depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-nitrophenyl)furan-2-carboxamide
- N-(4-(propanoylamino)phenyl)furan-2-carboxamide
Uniqueness
5-(2-nitrophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for targeted applications.
Properties
IUPAC Name |
5-(2-nitrophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-2-19(24)21-13-7-9-14(10-8-13)22-20(25)18-12-11-17(28-18)15-5-3-4-6-16(15)23(26)27/h3-12H,2H2,1H3,(H,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWBYEWIILNJMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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